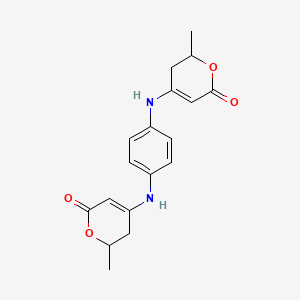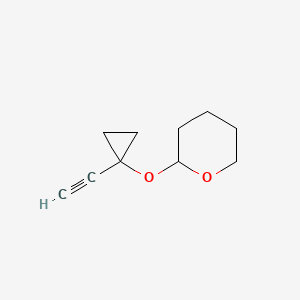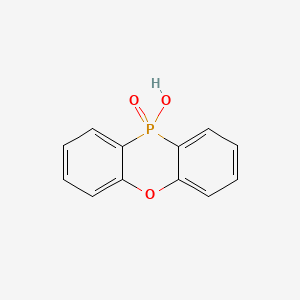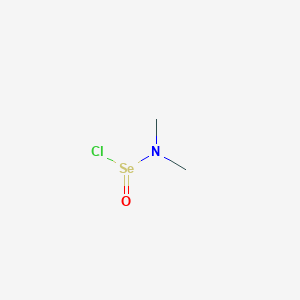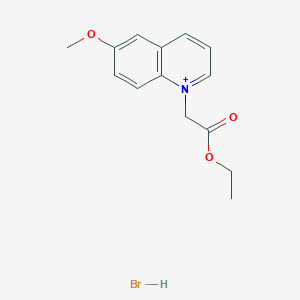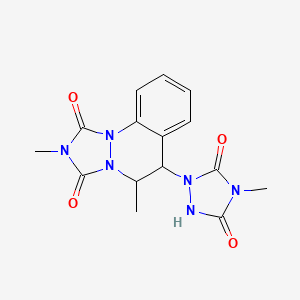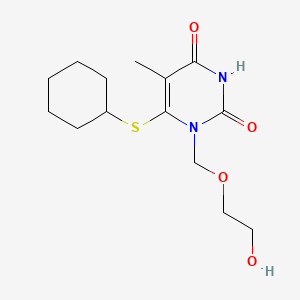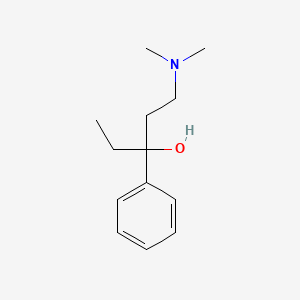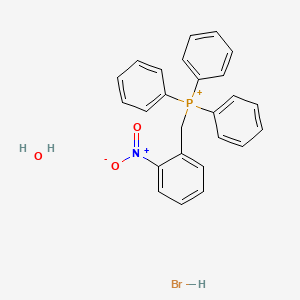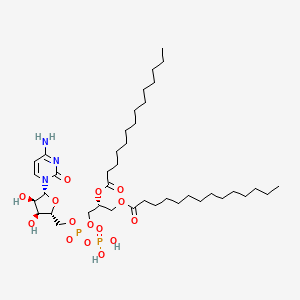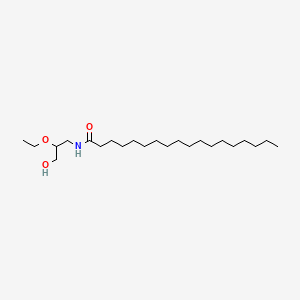
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems, particularly as a protein kinase C inhibitor .
Preparation Methods
The synthesis of rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane involves several steps. One common method includes the reaction of octadecanoic acid with ethanolamine to form octadecanamide. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by a reaction with glycerol to form the final product. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is known for its inhibitory effects on protein kinase C, making it valuable in studies related to cell signaling and regulation.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, particularly in cancer research where protein kinase C plays a role in tumor growth and progression.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The primary mechanism of action of rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane involves the inhibition of protein kinase C. This enzyme is crucial in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane is often compared with other similar compounds, such as:
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: This compound also inhibits protein kinase C but has a different chemical structure, which may result in varying biological activities.
1-Octadecyl-2-methoxy-rac-glycero-3-phosphocholine: Known for its antitumor properties, this compound differs in its ether oxygen group, which is replaced by an amido group in this compound.
Properties
CAS No. |
112988-98-4 |
|---|---|
Molecular Formula |
C23H47NO3 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N-(2-ethoxy-3-hydroxypropyl)octadecanamide |
InChI |
InChI=1S/C23H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-20-22(21-25)27-4-2/h22,25H,3-21H2,1-2H3,(H,24,26) |
InChI Key |
UZOGBUJSEMMYGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(CO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


